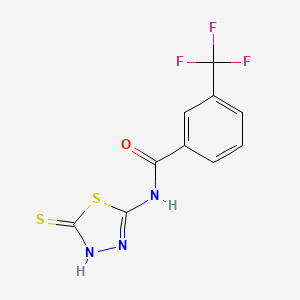
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Preparation of 5-mercapto-1,3,4-thiadiazol-2-ylamine: This intermediate can be synthesized through the reaction of thiosemicarbazide with hydrazine in the presence of an acid catalyst.
Coupling Reaction: The 5-mercapto-1,3,4-thiadiazol-2-ylamine is then coupled with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Derivatives with different functional groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiadiazole ring and trifluoromethyl group play crucial roles in its biological activity. The compound may inhibit enzymes or bind to receptors, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to its specific structural features. Similar compounds include:
N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid: This compound has a different functional group, leading to distinct reactivity and applications.
Propriétés
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3OS2/c11-10(12,13)6-3-1-2-5(4-6)7(17)14-8-15-16-9(18)19-8/h1-4H,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVVAMPZGEKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
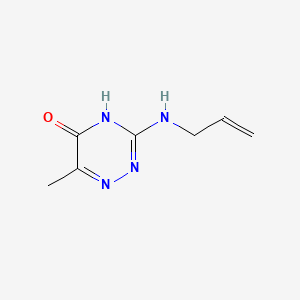
![(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2865445.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)
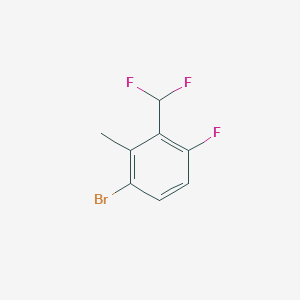
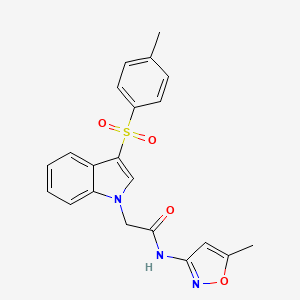
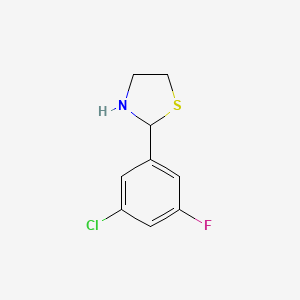
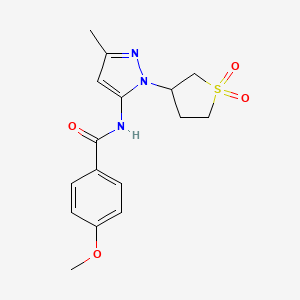
![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)
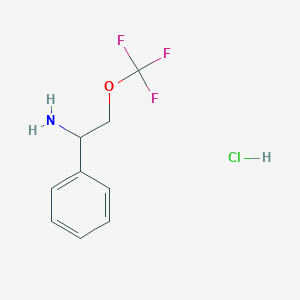
![N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2865459.png)
![ethyl 4-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2865460.png)
![N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2865463.png)
